Methyl sterculate
Overview
Description
"Methyl Sterculate" is a compound that has been isolated and synthesized through various chemical reactions. It is primarily derived from methyl stearolate through photolysis or other synthetic methods involving diazomethane and has been studied for its unique chemical and physical properties.
Synthesis Analysis
Methyl Sterculate is synthesized from methyl stearolate by photolysis of diazomethane in the presence of methyl stearolate, resulting in a separable amount of the photoproduct with a yield of 9.5%. The presence of the cyclopropene structure in methyl sterculate is confirmed through spectroscopy and chemical methods (Altenburger, Berry, & Deutschman, 1970). Another method involves the reaction of methyl stearolate and diazomethane in the presence of copper bronze to form methyl 9,10-carbethoxymethano-9-octadecenoate, which upon further reactions yields methyl sterculate (GenslerWalter, 1969).
Scientific Research Applications
1. Ring Opening Oxidation
- Summary of Application: Methyl sterculate is used in the study of new ring opening oxidation reactions. This involves the air oxidation of cyclopropane fatty acid methyl esters, including methyl sterculate and malvalate .
- Methods of Application: The method involves the air oxidation of methyl sterculate, which results in the cleavage of the cyclopropene ring to afford a pair of conjugated enones containing a terminal methylene group .
- Results or Outcomes: The outcome of this reaction is the formation of a pair of conjugated enones containing a terminal methylene group .
2. Reaction with Silver Nitrate-Silica Gel
- Summary of Application: Methyl sterculate reacts with silver nitrate-silica gel, and this reaction is used as a basis for the estimation of cyclopropene fatty acids .
- Methods of Application: The method involves the reaction of methyl sterculate with silver nitrate-silica gel. This reaction causes the methyl esters of cyclopropene fatty acids to undergo ring opening, yielding pairs of isomers with methylene, hydroxymethyl, or nitratomethyl side-chains at the original ring positions .
- Results or Outcomes: The main products from methyl sterculate were the methyl 9 (or 10)-methylene octadec-10 (or 8)-enoates. Hydrogenation quantitatively converted this mixture of isomeric pairs to a mixture of methyl 9- and methyl 10-methyloctadecanoates .
3. Mitogenic Effect on Rat Liver
- Summary of Application: Methyl sterculate, a cyclopropenoid fatty acid ester, is capable of stimulating hepatocytes in the rat to divide . This mitogenic effect is used to study cell division and growth .
- Methods of Application: Methyl sterculate was chemically modified by hydrogenation, halogenation, and polymerization, and these compounds were administered to rats and tested for their mitogenic effect .
4. Phytochemical Evaluation of Hibiscus rosa-sinensis
- Summary of Application: Methyl sterculate is found in Hibiscus rosa-sinensis and is used in the phytochemical evaluation of the plant .
- Methods of Application: The method involves the extraction and analysis of the plant’s chemical constituents, including methyl sterculate .
- Results or Outcomes: The presence of methyl sterculate in Hibiscus rosa-sinensis contributes to the plant’s overall chemical profile .
5. Preparation of Malvalic and Sterculic Acid Methyl Esters
- Summary of Application: Methyl sterculate is used in the preparation of highly pure malvalic (cis-8,9-methyleneheptadec-8-enoic) and sterculic (cis-9,10-methyleneoctadec-9-enoic) acid methyl esters starting from Bombax munguba and Sterculia foetida seed oils .
- Methods of Application: The method involves the extraction and purification of methyl sterculate from Bombax munguba and Sterculia foetida seed oils .
- Results or Outcomes: The outcome of this process is the production of highly pure malvalic and sterculic acid methyl esters .
6. Reaction with Silver Nitrate-Silica Gel
- Summary of Application: Methyl sterculate reacts with silver nitrate-silica gel, and this reaction is used as a basis for the estimation of cyclopropene fatty acids .
- Methods of Application: The method involves the reaction of methyl sterculate with silver nitrate-silica gel. This reaction causes the methyl esters of cyclopropene fatty acids to undergo ring opening, yielding pairs of isomers with methylene, hydroxymethyl, or nitratomethyl side-chains at the original ring positions .
- Results or Outcomes: The main products from methyl sterculate were the methyl 9 (or 10)-methylene octadec-10 (or 8)-enoates .
Future Directions
Methyl sterculate and its derivatives have shown potential in the treatment of various diseases. For instance, it has been found to have anti-inflammatory and protective roles in retinal diseases such as age-related macular degeneration (AMD) . This suggests that this compound may be useful in the development of new therapies for human diseases .
properties
IUPAC Name |
methyl 8-(2-octylcyclopropen-1-yl)octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRNMZJAUFXOQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(C1)CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873118 | |
Record name | Methyl sterculate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl sterculate | |
CAS RN |
3220-60-8 | |
Record name | Methyl sterculate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl sterculate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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